molecular formula C31H28N2P2 B1516833 N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine

N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine

Cat. No.: B1516833
M. Wt: 490.5 g/mol
InChI Key: ZXIWFXGTKWRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is an organic compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound is characterized by the presence of a pyridine ring substituted with bis(diphenylphosphino)methyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine typically involves the reaction of 2,6-dichloropyridine with diphenylphosphine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by diphenylphosphino groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry .

Mechanism of Action

The mechanism by which N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The pyridine ring also contributes to the overall stability and reactivity of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is unique due to its specific substitution pattern, which enhances its ability to form stable and reactive metal complexes. This makes it particularly valuable in catalytic applications where high stability and reactivity are required .

Properties

Molecular Formula

C31H28N2P2

Molecular Weight

490.5 g/mol

IUPAC Name

N,N-bis(diphenylphosphanylmethyl)pyridin-2-amine

InChI

InChI=1S/C31H28N2P2/c1-5-15-27(16-6-1)34(28-17-7-2-8-18-28)25-33(31-23-13-14-24-32-31)26-35(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24H,25-26H2

InChI Key

ZXIWFXGTKWRBNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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